molecular formula C4H8O3 B143375 Methyl (S)-(-)-lactate CAS No. 27871-49-4

Methyl (S)-(-)-lactate

Cat. No.: B143375
CAS No.: 27871-49-4
M. Wt: 104.1 g/mol
InChI Key: LPEKGGXMPWTOCB-VKHMYHEASA-N
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Description

Methyl (S)-(-)-lactate is an organic compound classified as an ester. It is derived from lactic acid and methanol. This compound is known for its chiral properties, meaning it has a specific orientation in space that makes it optically active. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl (S)-(-)-lactate can be synthesized through the esterification of (S)-lactic acid with methanol. This reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar esterification processes. The reaction is often conducted in continuous reactors to optimize production efficiency. The use of catalysts and controlled reaction conditions ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: It can be reduced to produce alcohols.

    Substitution: The ester group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Lactic acid or its derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or other functionalized compounds.

Scientific Research Applications

Methyl (S)-(-)-lactate has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a substrate in enzymatic reactions and metabolic studies.

    Medicine: this compound is investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: It is used as a solvent and intermediate in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of methyl (S)-(-)-lactate involves its interaction with various molecular targets. In biological systems, it can be metabolized by enzymes such as lactate dehydrogenase, leading to the production of pyruvate. This process is crucial in cellular respiration and energy production. The ester group in this compound also allows it to participate in various chemical reactions, making it a versatile compound in synthetic chemistry.

Comparison with Similar Compounds

    Ethyl lactate: Another ester of lactic acid, used as a solvent and in biodegradable plastics.

    Propyl lactate: Similar to ethyl lactate but with a longer alkyl chain, used in similar applications.

Methyl (S)-(-)-lactate stands out due to its specific chiral properties, which are essential in applications requiring high stereochemical purity.

Properties

IUPAC Name

methyl (2S)-2-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(5)4(6)7-2/h3,5H,1-2H3/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPEKGGXMPWTOCB-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9074359
Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27871-49-4
Record name (-)-Methyl lactate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27871-49-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl lactate, L-
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Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Record name Propanoic acid, 2-hydroxy-, methyl ester, (2S)-
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Record name Methyl (S)-(-)-lactate
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Record name METHYL LACTATE, (-)-
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Synthesis routes and methods I

Procedure details

4-Hydroxybutyrate-3-hydroxypropionate-lactate terpolymer was prepared according to the method of example 2 except that the collected cells was anaerobically cultured for 3 days in MR medium further containing 2 g/L of 4-hydroxybutyrate (4-HB), 2 g/L of 3-hydroxypropionate (3-HP), 100 mg/L of ampicillin and 30 mg/L of chloramphenicol instead of MR medium further containing g/L of 4-HB, 100 mg/L of ampicillin and 30 mg/L of chloramphenicol. —As a result of the analysis, methyl-4-hydroxybutyrate, methyl-3-hydroxypropionate and methyl-lactate were detected in E. coli Top10/pPs619C1300-CPPCT/pMCSPtbBuk transformant, which meant that new 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer [poly(4-hydroxybutyrate-co-3-hydroxypropionate-co-lactate)] was prepared by the recombinant E. Coli. 1H-NMR and GC-MSD results of the obtained 4-hydroxybutyrate-3-hydroxypropionate-lactate terpolymer were shown in FIGS. 6 and 7, respectively.
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Synthesis routes and methods II

Procedure details

In the reaction, 33 g of SnCl2.2H2O and 70 g of NH4Cl were added into a reactor (inside volume 10.0 L) as catalyst. 3.0 kg of methanol was also added into the reactor. The reactor was sealed and heated to 130° C. under stirring. A solution of 0.500 kg sucrose in 0.500 kg water was pumped into the reactor with a flow of 10.0 mL/min to carry out the reaction. After pumping all of the sucrose solution into the reactor, the reaction was kept running for another 1.5 h to complete the reaction. The resulted solution was analyzed by GC and HPLC. 81% of total molar yield of methyl lactate and lactic acid was obtained.
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Synthesis routes and methods III

Procedure details

2500 g of highly pure S-(−)-methyl lactate from reservoir (1), having purity 99.81% by on GC analysis as methyl lactate, obtained by reactive distillation of lactic acid and methanol followed by fractional distillation to isolate pure methyl lactate, was charged to the glass lined stirred reactor (4), having capacity of 10 L and was further charged with 2500 g of distilled water (De-ionized, glass distilled) from reservoir (2), along with 500 g of Purac Inc, USA make pure lactic (90% by wt on HPLC analysis) from reservoir (3). Temperature of reboiler was maintained continuously at 100° C. by hot oil circulator (5). The methanol vapors formed during hydrolysis reaction were allowed to rise through column (6) and condensed in cooler (7) and fractionated with proper reflux so as to get top temperature at 65° C. The methanol formed was continuously collected in reservoir (10) through cooler (8). Any trace amount of methanol or unconverted methyl lactate was recovered and recycled. After collecting desired amount of methanol in reservoir (10) through cooler (8), 1000 g of distilled water from reservoir (2) was charged to reactor (4) so as to get complete conversion of methyl lactate in to L-(+)-lactic acid. The water was removed by distillation and was collected in reservoir (9) through cooler (8) so as to get lactic acid free from methanol and methyl lactate in trace amount. After removing desired amount of water, the lactic acid in the reactor (4) was treated with 0.5% by wt of total material with pre-treated activated charcoal from reservoir (11). Where pretreatment of activated charcoal was done by washing activated charcoal with 10% solution of pure L-(+)-lactic acid in water. The pure L-(+)-lactic acid and the pre-treated activated charcoal in reactor (4) was stirred for 30 minutes, cooled to room temperature and the contents of reactor (4) were filtered on Buchner filter (12), to get highly pure L-(+)-lactic acid as the filtrate which was stored in reservoir (13). This L-(+)-lactic acid filtrate from (13) was clear and transparent and was further concentrated at 80° C. and under vacuum of 100 mm Hg till 90% by w/w of L-(+)-lactic acid solution in water was obtained. This L-(+)-lactic acid was analyzed by HPLC and showed lactic acid of 99.81% purity by wt. on water free basis and having optical purity of 99.9% as analyzed by RANDOX Enzyme Kit method. The L-(+)-lactic acid obtained was also free from any odor and color.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Methyl (S)-(-)-lactate serves as a versatile chiral building block in the synthesis of various natural products and complex molecules. It has been successfully employed in the total synthesis of macrosphelides A, B, and E [, ]. Researchers utilize its inherent chirality for asymmetric induction, leading to the creation of stereochemically defined compounds []. Additionally, it acts as a key starting material in the synthesis of L-rhodinosyl acetate derivatives, vital components of landomycin A [].

A: The chiral nature of this compound makes it useful for enantio-differentiating reactions. Studies have investigated its role in the acylation of racemic spirolactone enolates, leading to kinetic resolution and enabling the synthesis of nonracemic steroids []. Furthermore, it is employed in chiral stationary phases for separating enantiomers in analytical techniques [].

A: this compound is crucial in understanding chiral interactions. Researchers have investigated its complexes with (1S,2S)-N-methyl pseudoephedrine (MPE), a neurotransmitter model, using laser spectroscopic techniques []. These studies shed light on the specific hydrogen-bond interactions within diastereomeric complexes, providing valuable insights into chiral recognition processes in biological systems.

A: this compound, being a bio-sourced and biodegradable solvent, holds significant promise in green chemistry and material science []. It is employed as a sustainable alternative to traditional solvents in the fabrication of cellulose acetate ultrafiltration membranes, paving the way for eco-friendly membrane production processes [].

A: this compound has the molecular formula C5H10O3 and a molecular weight of 106.12 g/mol. Its structure consists of a lactate moiety esterified with a methyl group. Detailed spectroscopic data, including NMR and IR, can be found in the literature [, ].

A: Computational methods, including density functional theory (DFT), are employed to investigate the mechanisms of reactions involving this compound. For example, DFT calculations have provided insights into the enantio-differentiating reactions of a racemic γ-lactone enolate with chiral esters, including this compound []. Moreover, it's used for parameterizing torsional terms in force fields, improving the accuracy of molecular dynamics simulations [].

A: Fourier transform microwave spectroscopy revealed the presence of methyl pyruvate as an impurity in a commercial sample of this compound []. This highlights the importance of impurity profiling in ensuring the quality and reliability of chemical reagents.

A: this compound serves as a crucial component in synthesizing chiral ligands for polymerization catalysts. It is used in the preparation of P-stereogenic phosphinimine ligands, which, upon complexation with zinc, demonstrate catalytic activity in the ring-opening polymerization of rac-lactide []. Furthermore, cationic organozinc complexes incorporating this compound as an initiating group show significant activity in lactide polymerization, highlighting its role in controlling polymer properties [].

A: The compounds derived from this compound have potential applications in various fields. For instance, the macrosphelides synthesized using this compound are known for their antifungal and cytotoxic activities [, ]. The L-rhodinosyl acetate derivatives, synthesized from this compound, contribute to the synthesis of landomycin A, a potent antitumor antibiotic [].

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